
1,2,3,4-Tetrahydro-1-nitrosoquinoline
概要
説明
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class in the group of isoquinoline alkaloids .
Synthesis Analysis
THIQ based natural and synthetic compounds have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . There has been considerable research interest towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .科学的研究の応用
Medicinal Chemistry
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .
Neurodegenerative Disorders
THIQ based compounds have shown potential in the treatment of neurodegenerative disorders . These compounds can interact with biological targets involved in the progression of these disorders, offering a promising avenue for therapeutic development .
Infective Pathogens
THIQ based compounds have demonstrated diverse biological activities against various infective pathogens . This makes them valuable in the development of new antimicrobial agents .
Synthetic Strategies
THIQs are used in synthetic strategies for constructing core scaffolds in medicinal chemistry . They form an important class of isoquinoline alkaloids, a large group of natural products .
Precursors for Alkaloids
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . Its C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . They are used in the synthesis of various biologically important nitrogen heterocycles .
将来の方向性
作用機序
Target of Action
1,2,3,4-Tetrahydro-1-nitrosoquinoline is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative . THIQ derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been found to interact with the active site of enzymes like E. coli DNA gyrase , and are predicted to hinder the activity of SARS-CoV-2 3CLpro .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound can hinder the protease activity of SARS-CoV-2 3CLpro . This interaction could potentially inhibit the replication of the virus, providing a basis for its potential use in antiviral therapies.
Biochemical Pathways
Thiq derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
The compound’s interaction with its targets leads to molecular and cellular effects that could potentially be harnessed for therapeutic purposes. For instance, its ability to hinder the protease activity of SARS-CoV-2 3CLpro suggests potential antiviral activity . Moreover, THIQ derivatives have been found to exhibit high selective cytotoxicity and NO-induction ability , indicating potential anticancer and anti-infective activities.
特性
IUPAC Name |
1-nitroso-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWGKYZUQAMFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355823 | |
| Record name | 1,2,3,4-tetrahydro-1-nitrosoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5825-44-5 | |
| Record name | 1,2,3,4-tetrahydro-1-nitrosoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

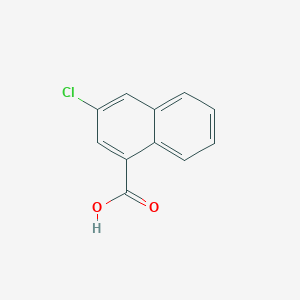
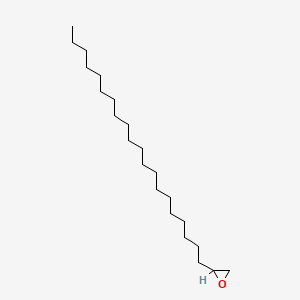
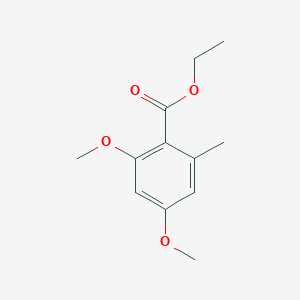
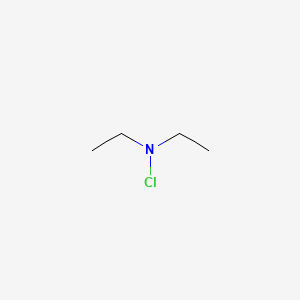
![6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3054033.png)
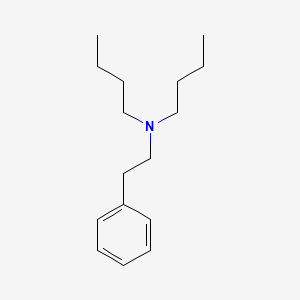

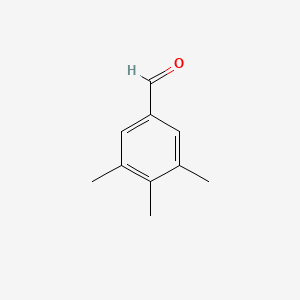

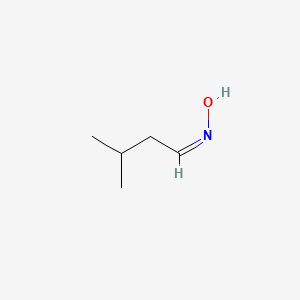
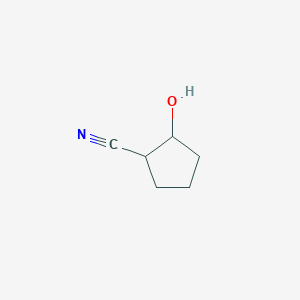
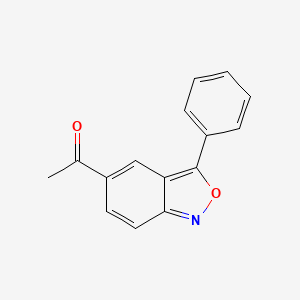
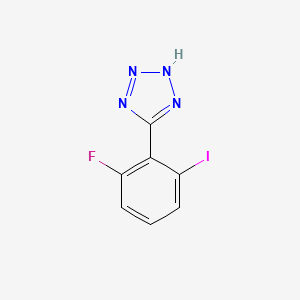
![1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B3054049.png)